molecular formula C23H30FN3O B13438289 Blonanserin N-Oxide

Blonanserin N-Oxide

Cat. No.: B13438289
M. Wt: 383.5 g/mol
InChI Key: OTCKVXVFRUCJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Blonanserin N-Oxide typically involves the oxidation of blonanserin. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Blonanserin N-Oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include further oxidized metabolites, reduced forms of blonanserin, and substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Blonanserin N-Oxide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Blonanserin N-Oxide can be compared to other similar compounds such as:

This compound is unique in its specific metabolic pathway and the formation of the N-oxide metabolite, which may contribute to its distinct pharmacological profile .

Biological Activity

Blonanserin N-Oxide (BLNO) is a derivative of the atypical antipsychotic drug blonanserin, which has gained attention for its potential biological activities, particularly in the management of diabetes and its effects on glucose metabolism. This article reviews the biological activity of BLNO, focusing on its pharmacological effects, mechanisms of action, and comparative studies with other antidiabetic agents.

1. Pharmacological Profile

Blonanserin is primarily known for its antagonistic activity at dopamine D2 and serotonin 5-HT2A receptors, which are crucial in the treatment of schizophrenia. BLNO retains these properties while also exhibiting unique effects relevant to metabolic regulation.

  • Receptor Affinity : BLNO shows a high binding affinity for dopamine D2 and serotonin 5-HT2A receptors, similar to blonanserin but with enhanced effects on glucose metabolism .
  • Insulin Sensitivity : Studies indicate that BLNO may improve insulin sensitivity in diabetic models, potentially acting through the activation of β-cell signaling pathways .

2. Biological Activity in Animal Models

Research has demonstrated that BLNO possesses significant antidiabetic properties in various animal models.

2.1 Glucose Lowering Effects

In a study involving diabetic Wistar rats induced by streptozotocin (STZ), administration of BLNO resulted in significantly reduced blood glucose levels:

  • Dosage : At doses of 1 mg/kg and 5 mg/kg, BLNO lowered glucose levels from hyperglycemic ranges (500-600 mg/dL) to approximately 100 mg/dL over a period of 28 days .
  • Comparison with Standard Drugs : The efficacy of BLNO at 5 mg/kg was comparable to that of metformin and sitagliptin at higher doses (100 mg/kg) during oral glucose tolerance tests (OGTT) .

2.2 Long-Term Efficacy

  • A long-term study indicated sustained reductions in fasting blood glucose levels and body weight without significant adverse effects, suggesting a favorable safety profile for chronic use .

3. Comparative Studies

BLNO's effectiveness has been compared against other antidiabetic agents to evaluate its potential as a therapeutic option.

Compound Dosage (mg/kg) Blood Glucose Reduction Study Duration
This compound1Significant28 days
This compound5Comparable to metformin28 days
Metformin100Significant28 days
Sitagliptin100Significant28 days

4. Case Studies and Clinical Implications

While most studies have been conducted in animal models, preliminary clinical observations suggest that transdermal formulations of blonanserin may also provide benefits in managing nausea and preventing delirium in patients with advanced illnesses .

4.1 Clinical Observations

  • A retrospective study indicated that transdermal blonanserin improved nausea in patients who did not respond to standard antiemetics, highlighting its potential palliative benefits .

5. Conclusion

This compound emerges as a promising compound with notable biological activity, particularly in the context of diabetes management. Its ability to lower blood glucose levels effectively positions it as a candidate for further research and potential therapeutic use. The comparative efficacy with established antidiabetic agents underscores its significance as a novel lead molecule for drug repurposing efforts aimed at metabolic disorders.

Further studies are warranted to explore the mechanisms underlying its actions and to validate these findings in larger clinical trials. The integration of BLNO into treatment regimens could provide new avenues for managing diabetes and related metabolic conditions effectively.

Properties

Molecular Formula

C23H30FN3O

Molecular Weight

383.5 g/mol

IUPAC Name

2-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

InChI

InChI=1S/C23H30FN3O/c1-2-27(28)15-13-26(14-16-27)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3

InChI Key

OTCKVXVFRUCJOH-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.